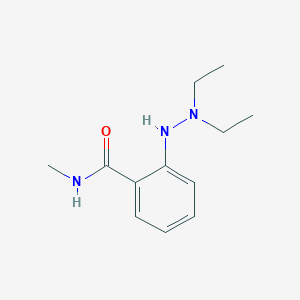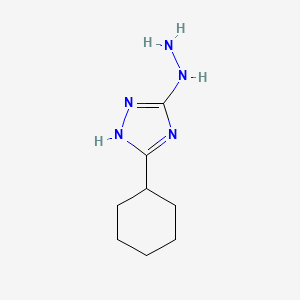
5-Cyclohexyl-3-hydrazinyl-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclohexyl-3-hydrazinyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-3-hydrazinyl-1H-1,2,4-triazole can be achieved through several methods. One common approach involves the cyclization of hydrazine derivatives with appropriate precursors. For instance, the reaction of cyclohexyl isocyanide with hydrazine hydrate under reflux conditions can yield the desired triazole compound .
Industrial Production Methods
Industrial production of 1,2,4-triazoles, including this compound, often involves the use of continuous flow reactors. These reactors allow for efficient and scalable synthesis of the compound under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclohexyl-3-hydrazinyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-Cyclohexyl-3-hydrazinyl-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Medicine: Explored for its antifungal and antiviral properties.
Industry: Utilized in the development of new materials and coordination polymers.
Wirkmechanismus
The mechanism of action of 5-Cyclohexyl-3-hydrazinyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-1,2,4-Triazole: A simpler triazole compound without the cyclohexyl and hydrazinyl groups.
4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole: Contains an amino and mercapto group, offering different reactivity and applications.
1-(Tricyclohexylstannyl)-1H-1,2,4-triazole: A triazole derivative with a tricyclohexylstannyl group, used in coordination chemistry.
Uniqueness
5-Cyclohexyl-3-hydrazinyl-1H-1,2,4-triazole is unique due to the presence of both cyclohexyl and hydrazinyl groups, which confer distinct chemical properties and biological activities
Eigenschaften
CAS-Nummer |
88141-05-3 |
|---|---|
Molekularformel |
C8H15N5 |
Molekulargewicht |
181.24 g/mol |
IUPAC-Name |
(5-cyclohexyl-1H-1,2,4-triazol-3-yl)hydrazine |
InChI |
InChI=1S/C8H15N5/c9-11-8-10-7(12-13-8)6-4-2-1-3-5-6/h6H,1-5,9H2,(H2,10,11,12,13) |
InChI-Schlüssel |
DXTJZNFQIAFKMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=NC(=NN2)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Z)-(3-Amino-1-hydroxypyridin-2(1H)-ylidene)amino]benzoic acid](/img/structure/B14400003.png)
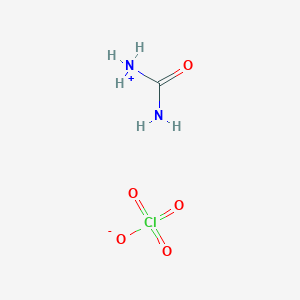
![4-Pentylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14400020.png)
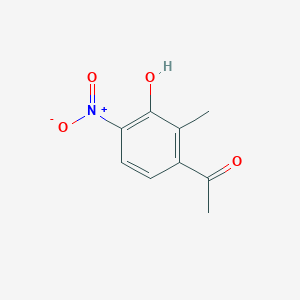
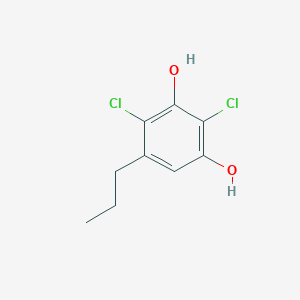
![3-[(Furan-2-yl)methyl]-4,5-diphenyl-1,3-oxazol-2(3H)-one](/img/structure/B14400037.png)
![2-Cyano-4-hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14400045.png)
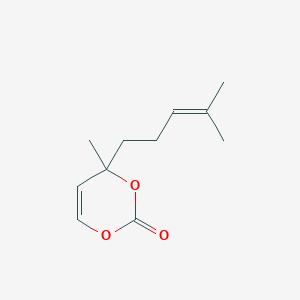

![7-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-OL](/img/structure/B14400055.png)


![Methyl [3-chloro-4-(4-iodophenoxy)phenyl]carbamate](/img/structure/B14400078.png)
